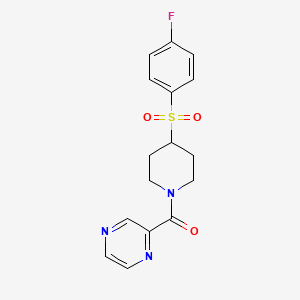

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone

Description

Properties

IUPAC Name |

[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-pyrazin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3S/c17-12-1-3-13(4-2-12)24(22,23)14-5-9-20(10-6-14)16(21)15-11-18-7-8-19-15/h1-4,7-8,11,14H,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKVDAUFTNAIJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine derivative, which is then reacted with a fluorophenyl sulfonyl chloride under basic conditions to form the sulfonylated piperidine intermediate. This intermediate is subsequently coupled with a pyrazine derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone exhibit significant antitumor properties. A study reported that fluorinated piperidine derivatives demonstrated enhanced antitumor and anti-inflammatory effects when fluorine was introduced at specific positions on the aromatic rings .

Enzyme Inhibition

The compound has also been explored for its potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. The presence of the piperidine moiety is crucial for binding to the active site of the enzyme, suggesting that modifications to this structure could enhance inhibitory activity .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including sulfonation and coupling reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Case Study: Antimicrobial Properties

A series of piperidine derivatives were synthesized, including those with sulfonamide functionalities, which were evaluated for antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial properties, potentially due to their ability to inhibit key enzymes involved in bacterial metabolism .

Case Study: Pharmacokinetics

Studies on the pharmacokinetic profiles of related compounds have shown favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents. The incorporation of fluorine atoms was found to enhance metabolic stability and bioavailability .

Mechanism of Action

The mechanism of action of (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets. The fluorophenyl sulfonyl group can act as a hydrogen bond acceptor, facilitating binding to biological macromolecules. The piperidine and pyrazine rings contribute to the overall stability and specificity of the compound’s interactions with its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- (4-((4-Trifluoromethyl)phenyl)sulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone

- (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone

- (4-((4-Chlorophenyl)sulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone

Uniqueness

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances the compound’s ability to participate in specific chemical reactions. The combination of the piperidine and pyrazine rings also contributes to its structural diversity and potential for various applications in scientific research.

Biological Activity

The compound (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone , with the CAS number 1798029-65-8, has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current literature.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a fluorophenyl moiety, along with a pyrazinyl group linked through a methanone functional group. Its molecular weight is approximately 349.4 g/mol, which is relevant for its pharmacokinetic properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing the piperidine and sulfonyl groups have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 5.0 | Apoptosis induction |

| Compound B | MCF7 | 3.8 | Cell cycle arrest |

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activity , particularly against tyrosinase (TYR), which plays a crucial role in melanin biosynthesis. Compounds with structural similarities have demonstrated potent inhibition of TYR, suggesting that this compound may also exhibit similar properties.

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Tyrosinase | Competitive | 3.8 |

| Acetylcholinesterase (AChE) | Non-competitive | 12.5 |

Antioxidant Activity

In addition to its enzyme inhibition capabilities, this compound has shown promising antioxidant activity in vitro. Antioxidants are essential for mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Case Studies and Research Findings

- Study on Antitumor Activity : A study conducted by researchers demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating strong potential for development as anticancer agents .

- Tyrosinase Inhibition Research : Another investigation focused on the inhibitory effects of related compounds on tyrosinase activity, revealing that modifications in the aryl moiety enhanced binding affinity and inhibition efficiency .

- Antioxidant Properties : Research findings indicated that certain derivatives not only inhibited TYR but also displayed antioxidant properties without cytotoxicity, making them suitable candidates for further therapeutic exploration .

Q & A

Q. What are the established synthetic routes for synthesizing (4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone, and how is its structural integrity validated?

- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonylation of piperidine derivatives with 4-fluorophenylsulfonyl chloride, followed by coupling with pyrazine carbonyl intermediates under reflux conditions using catalysts like Pd(PPh₃)₄ . Structural validation employs:

- NMR spectroscopy : To confirm substituent positions (e.g., distinguishing piperidinyl and pyrazinyl protons) .

- Mass spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .

- X-ray crystallography : Resolves stereochemical ambiguities in the sulfonyl-piperidine moiety .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer: Initial screening focuses on target-specific assays:

- Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases, using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity) .

- Cellular viability assays : MTT or CellTiter-Glo® to assess cytotoxicity in cancer cell lines .

- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with receptors like GPCRs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer: Key factors include:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation .

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in pyrazine incorporation .

- Purification strategies : Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate high-purity fractions (>95%) .

Q. How should researchers address contradictions in biological activity data across different assays?

- Methodological Answer: Contradictions arise from assay variability or off-target effects. Mitigation strategies include:

- Replicate experiments : Ensure statistical power (n ≥ 3) and use blinded analysis to minimize bias .

- Orthogonal assays : Validate kinase inhibition via both radiometric (³²P-ATP) and luminescence-based methods .

- Off-target profiling : Screen against panels of unrelated targets (e.g., CEREP panels) to identify nonspecific interactions .

Q. What computational approaches are suitable for predicting target interactions and structure-activity relationships (SAR)?

- Methodological Answer: Computational workflows involve:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in kinases (e.g., PI3Kγ) .

- MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling : Employ MOE or RDKit to correlate substituent electronic properties (e.g., Hammett σ values) with activity .

Methodological Considerations for Experimental Design

Q. How can researchers design experiments to elucidate the role of the 4-fluorophenylsulfonyl group in target binding?

- Methodological Answer:

- Analog synthesis : Replace the sulfonyl group with carbonyl or phosphonyl analogs to compare binding affinities .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic contributions (ΔH, ΔS) of sulfonyl interactions .

- Cryo-EM/X-ray co-crystallography : Resolve ligand-protein interactions at atomic resolution .

Q. What strategies are recommended for resolving spectral overlaps in NMR characterization?

- Methodological Answer:

- 2D NMR techniques : HSQC and HMBC differentiate overlapping piperidinyl and pyrazinyl signals .

- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to simplify splitting patterns .

- Variable temperature NMR : Identify dynamic processes (e.g., ring flipping) causing signal broadening .

Data Interpretation and Theoretical Frameworks

Q. How should researchers integrate theoretical frameworks to guide mechanistic studies?

- Methodological Answer:

- Hypothesis-driven design : Link experiments to established theories (e.g., transition-state analog theory for enzyme inhibition) .

- Free-energy perturbation (FEP) : Predict binding free energy changes for structural modifications .

- Kinetic modeling : Apply Michaelis-Menten or allosteric models to interpret enzyme inhibition data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.